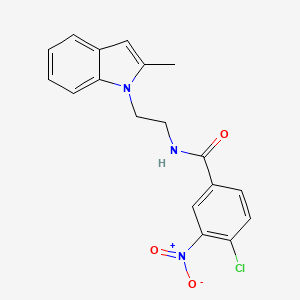

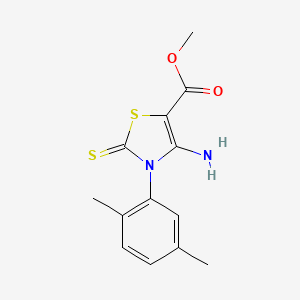

![molecular formula C27H25N3O4 B2485579 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-methylphenyl)acetamide CAS No. 894548-09-5](/img/structure/B2485579.png)

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of molecules that often exhibit significant biological activities, including antiviral, antibacterial, and anticancer properties. The structural features of this compound suggest it might interact with biological targets in a specific manner, potentially leading to therapeutic effects. Research on similar compounds has focused on understanding their synthesis, molecular structure, and chemical properties to explore their potential applications in various medical fields.

Synthesis Analysis

Synthesis of similar compounds, such as α-(acyloxy)-α-(quinolin-4-yl)acetamides, has been achieved using the Passerini three-component reaction. This method involves reacting an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids in water at room temperature, yielding the products in quantitative yields (Taran et al., 2014). Such synthetic routes could be relevant for synthesizing the compound of interest by modifying the starting materials and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, has been determined, showing that non-H atoms exhibit a nearly planar conformation. This structural feature could be significant for the biological activity of these molecules, as it might influence their ability to interact with biological targets (Wen et al., 2006).

Chemical Reactions and Properties

Compounds within this class, such as 2-(Quinolin-4-yloxy)acetamides, have shown potent in vitro inhibitory activities against Mycobacterium tuberculosis, indicating a strong bioactivity profile. The chemical properties underlying these activities include the ability to inhibit growth at very low concentrations and the absence of toxicity to non-target cells (Pissinate et al., 2016).

Aplicaciones Científicas De Investigación

Structural Studies and Synthesis Methods

Spatial Orientations and Anion Coordination Quinoline derivatives have been studied for their unique spatial orientations when forming salts and co-crystals. For example, certain amide derivatives demonstrate tweezers-like geometry and channel-like structures through self-assembly, which is critical for understanding molecular interactions and designing materials with specific properties (Kalita, Baruah, 2010).

Synthesis of Novel Compounds Innovative synthetic methods have been developed to create novel quinoline derivatives. A notable example is the synthesis of α-(acyloxy)-α-(quinolin-4-yl)acetamides through a three-component reaction, showcasing the versatility of quinoline compounds in organic synthesis (Taran et al., 2014).

Potential Therapeutic Effects

Antiviral and Antiapoptotic Effects Quinoline derivatives have been evaluated for their therapeutic efficacy in treating diseases such as Japanese encephalitis. Research has shown significant antiviral and antiapoptotic effects in vitro, indicating the potential for these compounds in antiviral therapy (Ghosh et al., 2008).

Antimicrobial Activity Several studies have focused on the antimicrobial properties of quinoline derivatives. For instance, novel synthesis and characterization of quinaxoline derivatives have shown promising antibacterial activities, underscoring the potential of quinoline compounds in developing new antimicrobial agents (Karna, 2019).

Antitubercular Agents Compounds with the quinoline structure have demonstrated potency against Mycobacterium tuberculosis, including drug-resistant strains. This highlights their potential as candidates for tuberculosis treatment development (Pissinate et al., 2016).

Propiedades

IUPAC Name |

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4/c1-18-7-5-6-10-22(18)29-26(31)17-30-23-15-25-24(33-11-12-34-25)14-19(23)13-20(27(30)32)16-28-21-8-3-2-4-9-21/h2-10,13-15,28H,11-12,16-17H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTAJBXTJBXBSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

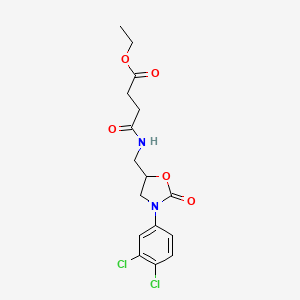

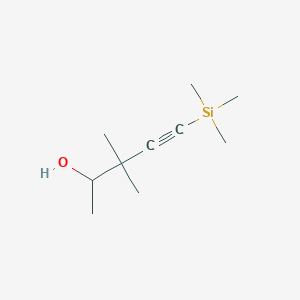

![8-(2H-1,3-benzodioxole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2485500.png)

![N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B2485501.png)

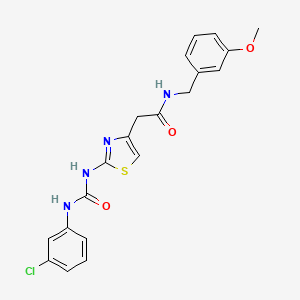

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2485509.png)

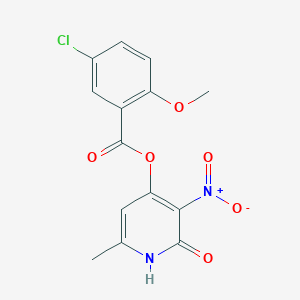

![7'-chloro-1-(3,5-dimethylbenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2485514.png)

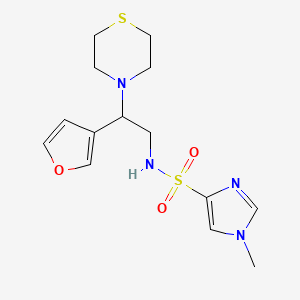

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2485518.png)

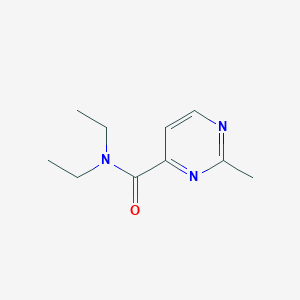

![4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2485519.png)